molecular formula C12H8ClN3O B2726221 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-85-7

2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B2726221
CAS No.: 339009-85-7
M. Wt: 245.67
InChI Key: UQLFWZBIRFILGQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure substituted with a 4-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of continuous flow reactors may also be considered for large-scale production to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that play a role in microbial infections .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-9-5-3-8(4-6-9)12-15-11-10(16(12)17)2-1-7-14-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLFWZBIRFILGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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